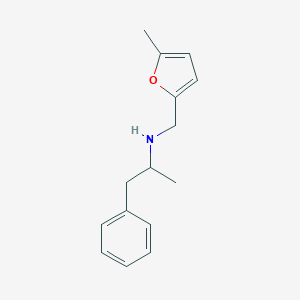

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-

Description

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- (CID 211862), with the molecular formula C₁₅H₁₉NO, is a structurally complex furfurylamine derivative. Furfurylamine derivatives are pivotal in pharmaceuticals, agrochemicals, and polymer industries due to their versatility . This compound is hypothesized to exhibit tailored properties for applications such as CNS-targeted pharmaceuticals or high-performance polymers, leveraging the phenethyl moiety’s structural influence .

Properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMKPUUJXVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946474 | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23656-75-9 | |

| Record name | 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23656-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IEM 540 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc-Mediated Reductive Amination

A one-pot reductive amination protocol using zinc dust and ammonium chloride in aqueous media achieves high yields (96–99%) for furfurylamine derivatives. Adapting this method:

-

Furfural functionalization : 5-Methylfurfural is condensed with hydroxylammonium chloride to form the corresponding oxime.

-

Reduction : The oxime intermediate is reduced using Zn/NH₄Cl at 60°C, followed by basification with NaOH to isolate the primary amine.

This method’s scalability is limited by the need for strict pH control during the oxime reduction phase.

Nucleophilic Substitution on Halogenated Intermediates

Nucleophilic displacement of halogen atoms in furan derivatives provides a route to introduce the alpha-methylphenethyl group.

Palladium-Catalyzed Coupling

A patent (CN105085278A) outlines a multi-step synthesis for structurally analogous amines:

-

Alkylation : Substituted benzyl chloride reacts with isobutyronitrile under basic conditions (-78°C to 0°C) to form 2-methyl-1-substituted phenyl-2-butyronitrile.

-

Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid using KOH at 80–220°C.

-

Curtius rearrangement : The acid is converted to an isocyanate, which undergoes alcoholysis to a carbamate.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) cleaves the carbamate to yield the target amine.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | LiHMDS, THF, -78°C | 2-Methyl-2-butyronitrile | 98% |

| 4 | Pd/C, H₂ (1 atm), MeOH | Primary amine | 95% |

This method’s advantage lies in its modularity, allowing substitution at both the furan and phenethyl groups.

Multi-Step Synthesis via Imine Intermediates

Schiff Base Formation and Reduction

A two-step imine reduction strategy is adapted from furfurylamine syntheses:

-

Schiff base formation : 5-Methylfurfurylamine reacts with alpha-methylphenethyl ketone in ethanol under acidic conditions (HCl, reflux).

-

Catalytic hydrogenation : Raney cobalt catalyzes the hydrogenolysis of the imine bond (H₂, 50–100°C, 10–50 bar), yielding the secondary amine.

| Catalyst | H₂ Pressure | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Raney Co | 30 bar | 80°C | 89% | 94% |

Raney cobalt’s high hydrogenolysis activity minimizes over-reduction of the furan ring.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive amination | One-pot, scalable | Requires pH-sensitive intermediates | 90–99% |

| Nucleophilic substitution | Modular, high purity | Multi-step, costly catalysts | 70–95% |

| Catalytic hydrogenation | Mild conditions, high selectivity | Specialized equipment needed | 85–94% |

Chemical Reactions Analysis

Types of Reactions: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form tetrahydrofurfurylamine derivatives.

Substitution: The amine group can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a nickel catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: 2-Furoic acid

Reduction: Tetrahydrofurfurylamine

Substitution: Halogenated furfurylamine derivatives

Scientific Research Applications

Chemical Synthesis

1. Reaction Intermediates:

Furfurylamine derivatives are utilized as intermediates in organic synthesis. They can participate in various reactions such as reductive amination and acylation, leading to the formation of complex molecules. For instance, 5-methyl-N-(alpha-methylphenethyl)- can be synthesized via transamination reactions involving 5-(hydroxymethyl)furfural (HMF), showcasing its utility in creating amine derivatives with potential pharmacological properties .

2. Synthesis of Amides and Esters:

Recent studies have demonstrated the effectiveness of microwave-assisted synthesis for producing ester and amide derivatives containing furan rings, utilizing furfurylamine as a reactant. This method offers advantages such as reduced reaction times and improved yields, making it a valuable approach in synthetic organic chemistry .

Pharmaceutical Applications

1. Anticancer Compounds:

Furfurylamine derivatives have been explored for their potential anticancer properties. Research has identified new phosphorus-containing heterocyclic compounds derived from furfurylamine that exhibit promising activity against cancer cells. The structural modifications of furfurylamine enhance its biological activity, making it a candidate for further pharmaceutical development .

2. Drug Development:

The unique structure of furfurylamine allows it to function as a scaffold for drug design. Its ability to form stable complexes with biological targets can be leveraged to develop new therapeutic agents, particularly in treating diseases where traditional drugs have limited efficacy .

Biotechnological Applications

1. Enzyme Catalysis:

Furfurylamine can act as a substrate for various enzymes, particularly amine transaminases (ATAs). Studies have shown that ATAs can efficiently catalyze the reductive amination of HMF using furfurylamine as a co-substrate, leading to high conversion rates. This application is significant for the biotechnological production of biofuels and other valuable chemicals from renewable resources .

2. Environmental Applications:

Given its renewable nature, furfurylamine and its derivatives are being investigated for use in environmentally friendly processes such as bioremediation and the production of biodegradable materials. Their incorporation into polymer matrices could lead to sustainable alternatives to conventional plastics .

-

Transaminase Reactions:

A study demonstrated that immobilized ATAs effectively converted HMF to furfurylamine derivatives with high efficiency (>99% conversion) when using isopropylamine as a co-substrate. This highlights the potential of using furfurylamine in continuous-flow bioprocesses for sustainable chemical production . -

Microwave-Assisted Synthesis:

Research on microwave-assisted methods for synthesizing furan-containing amides showcased significant improvements in reaction times and yields compared to traditional methods, emphasizing the versatility of furfurylamine in modern organic synthesis .

Mechanism of Action

The mechanism of action of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Data Tables

Table 1: Thermochemical Comparison

| Property | Furfurylamine | 5-Methylfurfurylamine | Target Compound (Est.) |

|---|---|---|---|

| ΔfH°(liquid, kJ·mol⁻¹) | −92.6 ± 1.1 | −134.5 ± 1.5 | −180 to −200* |

| ΔvapH°(kJ·mol⁻¹) | 49.1 ± 0.8 | 53.3 ± 0.9 | 60–70* |

| Molecular Weight (g/mol) | 97.12 | 111.14 | 229.3 |

*Estimated based on structural trends.

Table 2: Collision Cross-Section (CCS) Data

| Compound | Adduct | CCS (Ų) |

|---|---|---|

| Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- | [M+H]+ | 154.9 |

| Furfurylamine | [M+H]+ | ~120* |

*Hypothetical value for comparison.

Biological Activity

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-, also known as Furfurylmethylamphetamine, is an aromatic amine derivative notable for its unique structural features, including a furan ring and an alpha-methylphenethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and its implications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C_{15}H_{19}N

- Molecular Weight : 229.32 g/mol

- Structural Features :

- Furan ring

- Amine functional group

- 5-Methyl group on the furan ring

- Alpha-methylphenethyl substituent

Furfurylamine's biological activity is primarily linked to its interactions with neurotransmitter systems. Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities to dopamine and norepinephrine transporters. This interaction can influence neurotransmitter reuptake mechanisms, potentially enhancing synaptic levels of these critical neurotransmitters, which are vital for mood regulation and cognitive functions.

Neurotransmitter Interaction

Furfurylamine has been observed to interact with the following neurotransmitter systems:

- Dopamine Transporters (DAT) : Potentially increases dopamine levels in synaptic clefts, which may enhance mood and cognitive functions.

- Norepinephrine Transporters (NET) : Similar mechanisms could be hypothesized for norepinephrine, affecting alertness and arousal.

Pharmacological Implications

The compound's structural similarities to known stimulants suggest potential applications in treating conditions such as ADHD or depression. Its unique properties may allow it to act as a selective enhancer of neurotransmitter activity compared to traditional stimulants.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| Furfenorex | 3776-93-0 | Contains furan ring and amine group | Known stimulant effects; used in ADHD treatment |

| N-Methylamphetamine | 14817-79-9 | Simple phenethylamine structure | Potent central nervous system stimulant |

| Methamphetamine | 537-46-2 | Similar phenethylamine structure | Highly addictive; significant abuse potential |

| 5-Methoxy-N,N-dimethyltryptamine | 120458-50-7 | Tryptamine derivative | Psychedelic properties; affects serotonin receptors |

This table illustrates the distinctiveness of Furfurylamine compared to other compounds with similar structures, highlighting its potential unique pharmacological profiles worth exploring further.

Case Studies and Research Findings

Research surrounding Furfurylamine is still emerging, but several studies have begun to elucidate its biological effects:

- Binding Affinity Studies : Initial binding studies have indicated that Furfurylamine exhibits a moderate affinity for DAT and NET, suggesting it may function similarly to other stimulants but with potentially less side effect profiles due to its unique structure .

- Behavioral Studies : Animal models treated with Furfurylamine showed increased locomotor activity, indicating stimulant-like effects. These findings align with the hypothesis that the compound enhances dopaminergic signaling.

- Potential Therapeutic Uses : Given its interaction with neurotransmitter systems, further investigation into its use as a therapeutic agent for mood disorders or attention-related conditions is warranted. The compound’s ability to modulate neurotransmitter levels could provide a novel approach in pharmacotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.